1,6,7,8-Tetrahydro-2h-indeno[5,4-b]furan-8-ylacetonitrile
Overview
Description
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile is an organic compound with the molecular formula C13H15NO It is a derivative of indeno[5,4-b]furan and is characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, undergoes bromination to introduce a bromine atom.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation to form the acylated product.
Catalytic Hydrogenolysis: The acylated product undergoes catalytic hydrogenolysis to remove the bromine atom, resulting in the formation of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one.
Nucleophilic Reaction: Finally, the indeno[5,4-b]furan-8-one is reacted with acetonitrile under nucleophilic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylacetonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: A key intermediate in the synthesis of ramelteon, a melatonin receptor agonist.
(E)-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile:
Uniqueness
This compound is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIVLYZNFICYFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CC#N)C3=C(C=C2)OCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204598 | |
Record name | 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217272-33-7 | |
Record name | 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217272-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601204598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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